DFHO

RNA imaging fluorogenic aptamer spectral multiplexing

DFHO is a fluorogenic ligand that remains non-fluorescent until bound by cognate RNA aptamers (Corn, Squash, Orange/Red Broccoli), enabling high-contrast live-cell RNA imaging. Researchers seeking quantitative transcriptional rate measurements require DFHO's unmatched photostability: Corn-DFHO complexes resist photobleaching over extended illumination, whereas Broccoli-DFHBI-1T loses 50% signal in ~0.6 s. - Yellow-channel emission (λex/λem 505/545 nm) provides 44 nm separation from DFHBI/Spinach for clean two-color RNA imaging. - Single-dye ratiometric sensing enabled: Golden Broccoli and Red Broccoli bind the same DFHO molecule with spectrally distinct emission, eliminating dual-fluorophore calibration errors. - Split-aptamer RNA co-localization assays exclusively require DFHO's oxime-mediated G-quadruplex contacts.

Molecular Formula C12H9F2N3O3
Molecular Weight 281.21 g/mol
Cat. No. B13633030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDFHO
Molecular FormulaC12H9F2N3O3
Molecular Weight281.21 g/mol
Structural Identifiers
SMILESCN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O
InChIInChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4+,10-5+
InChIKeyGXOMNFVJDRZPKL-LUZURFALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DFHO Overview: Fluorogenic RNA Imaging Ligand


DFHO (CAS 1420815-34-4; 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime) is a synthetic fluorogenic small molecule that mimics the intrinsic chromophore of red fluorescent protein (RFP). Unlike constitutively fluorescent dyes, DFHO is non-fluorescent in its free state and becomes brightly fluorescent only upon binding to cognate RNA aptamers—principally Corn, Squash, Orange Broccoli, and Red Broccoli—with fluorescence activation exceeding 400-fold [1]. Its molecular formula is C₁₂H₉F₂N₃O₃ (MW 281.22), and it is supplied as a ≥98% pure solid soluble to 100 mM in DMSO . DFHO occupies a distinct spectral niche (Corn-bound λ_ex/λ_em = 505/545 nm) that is red-shifted relative to the widely used green-channel fluorogenic ligand DFHBI, making it the primary choice for yellow-channel, photostable RNA imaging in live-cell applications where spectral multiplexing or reduced photobleaching is required [2].

DFHO Uniqueness for Yellow-Channel RNA Imaging


Fluorogenic aptamer ligands are not interchangeable. DFHO contains a critical oxime moiety at the C2 position of the imidazolinone core that is absent in DFHBI and DFHBI-1T; this structural feature simultaneously red-shifts emission by ~72 nm relative to DFHBI and enables RNA-mediated photostabilization through specific interactions with the G-quadruplex interface of dimeric aptamers [1]. Substituting DFHBI or DFHBI-1T for DFHO results in loss of yellow/red emission (DFHBI emits at ~501 nm in the green channel) and a dramatic reduction in photostability: Broccoli-DFHBI-1T complexes lose 50% of fluorescence signal within approximately 0.6 seconds under continuous illumination, whereas Corn-DFHO complexes resist photobleaching over substantially longer imaging durations [2]. Conversely, the red-shifted analog DFAME (λ_em ~619–637 nm) operates in the far-red channel but exhibits a >10-fold lower quantum yield when bound to Corn (Φ = 0.020) compared to Corn-DFHO (Φ = 0.25), and its cognate aptamer Beetroot is structurally distinct despite 70% sequence identity with Corn, meaning DFAME cannot simply substitute for DFHO without a complete aptamer redesign [3]. The quantitative evidence below demonstrates that DFHO occupies a unique performance envelope—yellow emission, high quantum yield, and exceptional photostability—that no single analog replicates.

DFHO Performance Evidence vs. Analogues


Emission Red-Shift for Yellow-Channel Multiplexing

DFHO demonstrates a 72 nm red-shift in emission wavelength compared to DFHBI when bound to their respective cognate aptamers. DFHBI bound to Spinach emits at 501 nm, whereas DFHO bound to Corn emits at 545 nm . This shift is structurally encoded by the oxime substituent at the C2 position of DFHO, which extends π-conjugation relative to DFHBI [1]. The shift moves DFHO fluorescence firmly into the yellow channel, enabling spectral separation from GFP and DFHBI-based green reporters for multiplexed live-cell imaging.

RNA imaging fluorogenic aptamer spectral multiplexing

Superior Photostability in Live-Cell Imaging

In side-by-side in vitro photobleaching assays, Corn-DFHO complexes maintain fluorescence under continuous full-power epifluorescence illumination, whereas Broccoli-DFHBI-1T complexes undergo rapid photobleaching [1]. In quantitative in-cell photostability measurements, Broccoli-DFHBI-1T loses 50% of its fluorescence signal within approximately 0.6 seconds, while Corn-DFHO exhibits markedly slower decay (the plateau is maintained over seconds of continuous illumination) [2]. This differential is attributed to the reversible binding kinetics of DFHO to the Corn dimer interface, which allows rapid replacement of photobleached fluorophore molecules with fresh DFHO from solution, combined with RNA-mediated suppression of photoisomerization [3].

photostability live-cell imaging quantitative fluorescence microscopy

High-Affinity Binding to Corn Aptamer

DFHO binds the Corn aptamer with a dissociation constant (Kd) of 70 nM, measured by fluorescence titration in pH 7.4 buffer [1]. This is 7.7-fold tighter than the DFHBI–Spinach interaction (Kd = 540 nM) and 5.1-fold tighter than DFHBI–Broccoli (Kd = 360 nM). For the Squash aptamer, DFHO affinity is even higher at Kd = 54 nM . The higher affinity reduces the fluorophore concentration required to saturate the aptamer in live-cell experiments, minimizing background from unbound dye and reducing reagent cost per imaging experiment.

binding affinity Kd aptamer-ligand interaction

High Quantum Yield and Brightness

When bound to the Corn aptamer, DFHO exhibits a fluorescence quantum yield (Φ) of 0.25 and a relative brightness (ε × Φ) of 100 (arbitrary units normalized to Corn-DFHO), with an extinction coefficient of 29,000 M⁻¹cm⁻¹ at 505 nm [1]. In contrast, the further red-shifted analog DFAME, when bound to the same Corn aptamer, yields Φ = 0.020 and brightness of only 7.6—a 12.5-fold reduction in quantum yield and a 13.2-fold reduction in brightness [2]. While DFAME provides an additional ~74 nm emission red-shift (to ~621 nm), the severe quantum yield penalty makes it unsuitable for applications requiring quantitative fluorescence intensity. DFHO thus occupies the optimal balance point between spectral red-shift and fluorescence efficiency among the DFHBI–DFHO–DFAME series.

quantum yield brightness fluorescence efficiency

Cross-Aptamer Spectral Tuning Capability

A unique feature of DFHO is its ability to produce spectrally distinct emission when bound to different aptamers, without any chemical modification of the dye. When bound to Corn, DFHO emits at 545 nm; with Orange Broccoli it shifts to 562 nm; and with Red Broccoli it further red-shifts to 582 nm—a 37 nm tuning range [1]. The quantum yield also varies: Red Broccoli-DFHO achieves Φ = 0.34 (brightness = 164), while Corn-DFHO yields Φ = 0.25 (brightness = 100). This aptamer-controlled spectral and brightness tuning has been exploited to develop the first single-dye ratiometric (SDR) sensor for intracellular glycine detection, where Golden Broccoli and Red Broccoli, both binding DFHO, produce spectrally resolvable signals [2]. No other fluorogenic ligand in this class (DFHBI, DFHBI-1T, DFAME, BI) demonstrates comparable cross-aptamer emission tuning without chemical derivatization.

spectral tuning ratiometric sensing multiplexed RNA imaging

Structural Basis: C2 Oxime for Photostability

DFHO differs from DFHBI by a single critical functional group: an oxime (–C=N–OH) at the C2 position of the imidazolinone ring, replacing the methyl group found in DFHBI [1]. This oxime engages in specific hydrogen-bonding interactions with nucleotide residues within the G-quadruplex interface of the Corn homodimer, as revealed by the 2.9 Å co-crystal structure (PDB: 5BJO) [2]. The oxime–nucleotide contact restricts torsional motion in the excited state, suppressing non-radiative decay pathways that otherwise lead to photoisomerization and photobleaching. DFHBI and DFHBI-1T lack this oxime and consequently cannot engage the same stabilizing interactions, accounting for their inferior photostability even when bound to their optimal aptamers. Furthermore, the oxime extends the π-conjugation system, directly causing the 72 nm emission red-shift relative to DFHBI [3].

structure-activity relationship photostability mechanism fluorophore design

DFHO Application Scenarios


Pol III Transcription Live-Cell Imaging

DFHO, combined with the Corn aptamer genetically encoded on Pol III transcripts (e.g., U6 snRNA, tRNA), enables quantitative time-lapse measurement of transcription rates in individual live HEK293T cells. The exceptional photostability of Corn-DFHO (minimal photobleaching over >2.5 s continuous illumination [1]) allows repeated image acquisition without signal decay, which is essential for accurate kinetic modeling. In the landmark study by Song et al. (2017), Corn-DFHO revealed that mTOR inhibitors produce heterogeneous Pol III transcription suppression trajectories across individual cells—a finding that would be obscured by the rapid photobleaching of DFHBI-based reporters [2]. Procurement of DFHO is indicated when the experimental objective requires quantitative transcriptional rate measurements rather than qualitative snapshot imaging.

Single-Dye Ratiometric Metabolite Sensing

DFHO is the only fluorogenic ligand demonstrated to support single-dye ratiometric (SDR) sensing, where two different aptamers (e.g., Golden Broccoli and Red Broccoli) bind the same DFHO molecule but produce spectrally distinct emission (green-yellow vs. red) [1]. This eliminates the need for paired fluorophores with different cell permeability, toxicity, and binding kinetics—a major source of systematic error in conventional dual-fluorophore FRET or ratiometric sensors. The SDR approach has been validated for intracellular glycine detection and is extendable to any metabolite that can be coupled to aptamer structural switching [2]. For sensor development groups, DFHO procurement enables a simplified workflow: one fluorophore, two aptamers, one calibration curve.

Two-Color Multiplexed RNA Imaging

DFHO's 545 nm emission (Corn-bound) provides 44 nm separation from DFHBI/Spinach emission (501 nm) and ~36 nm separation from GFP, enabling clean two-color RNA imaging without emission crosstalk [1]. Researchers can simultaneously visualize a Pol III-transcribed RNA tagged with Corn-DFHO (yellow channel) and a Pol II-transcribed mRNA tagged with Broccoli-DFHBI (green channel) in the same live cell. This spectral orthogonality is not achievable with DFHBI/DFHBI-1T combinations alone, which both emit in the green channel (501–507 nm). Procurement of DFHO alongside DFHBI is the established protocol for dual-color live-cell RNA tracking [2].

Split-Corn Heterodimer Co-Localization Assay

The quasisymmetric homodimer structure of Corn (PDB: 5BJO), with DFHO bound at the interprotomer interface, has been engineered into a split heterodimer system analogous to Split GFP [1]. Two RNA strands, each encoding one Corn protomer, only assemble and activate DFHO fluorescence when co-expressed and in proximity. Through structure-guided engineering, Beetroot variants with a 12-fold fluorescence activation selectivity switch toward DFHO have been generated, enabling detection of specific RNA–RNA interactions [2]. This application is unique to DFHO because the dimerization-dependent fluorescence activation mechanism requires the oxime-mediated G-quadruplex contacts that DFHBI cannot support. Procurement of DFHO is essential for any group developing split-aptamer RNA co-localization or RNA nanostructure assembly assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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